molecular formula C13H28O B1622195 6,10-Dimethylundecan-2-ol CAS No. 38713-13-2

6,10-Dimethylundecan-2-ol

Cat. No. B1622195
Key on ui cas rn: 38713-13-2
M. Wt: 200.36 g/mol
InChI Key: GNJORAZPXCKMSY-UHFFFAOYSA-N
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Patent
US06303556B1

Procedure details

To a glass autoclave liner is added 299 g of geranylacetone, 3.8 g of 5% rutheniumon carbon and 150 ml of methanol. The glass liner is sealed inside a 3 L, stainless steel, rocking autoclave and the autoclave purged once with 250 psig N2, once with 250 psig H2 and then charged with 1000 psig H2. With mixing, the reaction mixture is heated. At about 75° C., the reaction initiates and begins consuming H2 and exotherms to 170-180° C. In 10-15 minutes, the temperature has dropped to 100-110° C. and the pressure dropped to 500 psig. The autoclave is boosted to 1000 psig with H2 and mixed at 100-11 0° C. for an additional 1 hour and 40 minutes with the reaction consuming an additional 160 psig H2 but at which time no more H2 consumption is observed. Upon cooling the autoclave to 40° C., the reaction mixture removed, filtered to remove catalyst and concentrated by evaporation of methanol under vacuum to yield 297.75 g of 6,10-dimethyl-2-undecanol.
Quantity
299 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:11][C:12](=[O:14])[CH3:13])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4]>[Ru].CO>[CH3:4][CH:3]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[CH2:2][CH2:1][CH2:11][CH:12]([OH:14])[CH3:13]

Inputs

Step One
Name
Quantity
299 g
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Ru]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave purged once with 250 psig N2, once with 250 psig H2
ADDITION
Type
ADDITION
Details
charged with 1000 psig H2
ADDITION
Type
ADDITION
Details
With mixing
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
CUSTOM
Type
CUSTOM
Details
At about 75° C., the reaction initiates
CUSTOM
Type
CUSTOM
Details
begins consuming H2
CUSTOM
Type
CUSTOM
Details
exotherms to 170-180° C
ADDITION
Type
ADDITION
Details
the temperature has dropped to 100-110° C.
ADDITION
Type
ADDITION
Details
the pressure dropped to 500 psig
ADDITION
Type
ADDITION
Details
mixed at 100-11 0° C. for an additional 1 hour and 40 minutes with the reaction
Duration
40 min
CUSTOM
Type
CUSTOM
Details
consuming an additional 160 psig H2
CUSTOM
Type
CUSTOM
Details
at which time no more H2 consumption
CUSTOM
Type
CUSTOM
Details
the reaction mixture removed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of methanol under vacuum

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
CC(CCCC(C)O)CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 297.75 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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